molecular formula C15H11IN2O2 B2525484 (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone CAS No. 587841-45-0

(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone

Cat. No.: B2525484
CAS No.: 587841-45-0
M. Wt: 378.169
InChI Key: UKICMKLUELLBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone is a complex organic compound that features a benzimidazole ring fused to a methanone group, which is further substituted with an iodo and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of Methanone Group: The benzimidazole ring is then reacted with a suitable acylating agent to introduce the methanone group.

    Substitution on Phenyl Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The methanone group can be reduced to an alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

    (1H-benzo[d]imidazol-1-yl)(4-methoxyphenyl)methanone: Lacks the iodo group, which may affect its reactivity and binding properties.

    (1H-benzo[d]imidazol-1-yl)(3-chloro-4-methoxyphenyl)methanone: Contains a chloro group instead of an iodo group, which can influence its chemical behavior and biological activity.

    (1H-benzo[d]imidazol-1-yl)(3-bromo-4-methoxyphenyl)methanone: Contains a bromo group, offering different reactivity compared to the iodo derivative.

Uniqueness

The presence of the iodo group in (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone makes it unique compared to its analogs. The iodo group can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity towards certain biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Introduction

The compound (1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone , a benzimidazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various pathogens:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium smegmatis
  • Candida albicans

For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against C. albicans .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
3aoStaphylococcus aureus< 1
3adStaphylococcus aureus3.9–7.8
3aqCandida albicans3.9
3aaMycobacterium smegmatis3.9

Anticancer Activity

Benzimidazole derivatives are also being explored for their anticancer potential. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific enzymes and receptors involved in cell growth and survival.

For example, structural modifications in similar compounds have led to enhanced cytotoxicity against various cancer cell lines, indicating that this compound could be a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Modulation : It can modulate receptor functions, impacting cellular signaling pathways associated with growth and apoptosis.

Molecular docking studies have suggested potential interaction models with proteins such as FtsZ and pyruvate kinases, which are vital for bacterial cell division and metabolism .

Study on Antimicrobial Efficacy

A comprehensive study evaluated several benzimidazole derivatives for their antimicrobial activity against a range of pathogens. The results indicated that compounds with similar structures to this compound showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Research

Another investigation focused on the anticancer properties of benzimidazole derivatives, where several compounds were tested against different cancer cell lines. The study found that specific substitutions on the benzimidazole ring significantly enhanced cytotoxic effects .

Properties

IUPAC Name

benzimidazol-1-yl-(3-iodo-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2/c1-20-14-7-6-10(8-11(14)16)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKICMKLUELLBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C=NC3=CC=CC=C32)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.